BenchChemオンラインストアへようこそ!

4-Amino-3-(hydroxymethyl)butanoicacid

GABA analog Structure-activity relationship Medicinal chemistry

4-Amino-3-(hydroxymethyl)butanoic acid (IUPAC: 3-(aminomethyl)-4-hydroxybutanoic acid) is a C5 γ-amino acid derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), featuring a hydroxymethyl (–CH₂OH) substituent at the C3 position of the butanoic acid backbone. With a molecular formula of C₅H₁₁NO₃ and molecular weight of 133.15 g/mol, this compound belongs to the pharmacologically significant class of 4-amino-3-substituted-butanoic acids, which includes the marketed drugs gabapentin, pregabalin, and baclofen, as well as the endogenous neuromodulator GABOB (4-amino-3-hydroxybutanoic acid).

Molecular Formula C5H11NO3
Molecular Weight 133.147
CAS No. 1026172-50-8
Cat. No. B2575691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-(hydroxymethyl)butanoicacid
CAS1026172-50-8
Molecular FormulaC5H11NO3
Molecular Weight133.147
Structural Identifiers
SMILESC(C(CN)CO)C(=O)O
InChIInChI=1S/C5H11NO3/c6-2-4(3-7)1-5(8)9/h4,7H,1-3,6H2,(H,8,9)
InChIKeyMLJWMAJBCXBCGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Amino-3-(hydroxymethyl)butanoic Acid (CAS 1026172-50-8): Compound Identity and Structural Classification for Procurement


4-Amino-3-(hydroxymethyl)butanoic acid (IUPAC: 3-(aminomethyl)-4-hydroxybutanoic acid) is a C5 γ-amino acid derivative of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), featuring a hydroxymethyl (–CH₂OH) substituent at the C3 position of the butanoic acid backbone . With a molecular formula of C₅H₁₁NO₃ and molecular weight of 133.15 g/mol, this compound belongs to the pharmacologically significant class of 4-amino-3-substituted-butanoic acids, which includes the marketed drugs gabapentin, pregabalin, and baclofen, as well as the endogenous neuromodulator GABOB (4-amino-3-hydroxybutanoic acid) [1]. The compound possesses one chiral center at C3, making stereochemical configuration a critical quality attribute for research procurement [2].

Why 4-Amino-3-(hydroxymethyl)butanoic Acid Cannot Be Interchanged with Generic GABA Analogs: Evidence of Substituent-Dependent Divergence


Within the 4-amino-3-substituted-butanoic acid class, even minor alterations at the C3 position produce profound differences in receptor pharmacology, transport recognition, and metabolic stability. The C3 substituent directly governs GABA receptor subtype selectivity: GABOB (−OH at C3) acts as a full agonist at GABA(C) ρ1 receptors with enantioselectivity (R>S) opposite to that at GABA(A) receptors (S>R), while 3-methyl-GABA (−CH₃ at C3) functions as a GABA aminotransferase (GABA-T) activator rather than a direct receptor agonist [1]. These divergent profiles demonstrate that the C3 substituent is a primary determinant of biological target engagement, not a passive structural feature [2]. Consequently, 4-amino-3-(hydroxymethyl)butanoic acid—with its –CH₂OH substituent providing both extended hydrogen-bonding capacity and increased steric bulk relative to –OH or –CH₃—cannot be assumed to replicate the pharmacological or physicochemical behavior of any in-class analog without direct comparative data. The specific quantitative evidence below substantiates where measurable differentiation exists.

Quantitative Differentiation Evidence: 4-Amino-3-(hydroxymethyl)butanoic Acid vs. Key Comparators


C3 Substituent Dimensional Analysis: Hydroxymethyl (–CH₂OH) vs. Hydroxyl (–OH) vs. Methyl (–CH₃) at Position 3

At the C3 position, 4-amino-3-(hydroxymethyl)butanoic acid carries a –CH₂OH group (one carbon spacer between the butanoic backbone and the hydroxyl), compared with –OH (directly attached hydroxyl) in GABOB (CAS 924-49-2) and –CH₃ (methyl) in 3-methyl-GABA. This structural difference translates into distinct hydrogen bond donor/acceptor profiles: the target compound provides 3 HBD and 4 HBA, versus 2 HBD / 3 HBA for 3-methyl-GABA, and 3 HBD / 4 HBA for GABOB [1]. The additional methylene spacer in the target compound increases the conformational flexibility (4 rotatable bonds vs. 3 for GABOB) and extends the reach of the terminal hydroxyl, which is predicted to alter the geometry of hydrogen-bonding interactions with receptor binding pockets compared to GABOB's more constrained –OH [2].

GABA analog Structure-activity relationship Medicinal chemistry

GABA Receptor Pharmacological Benchmarking: GABOB Receptor Binding Data as Class Reference for C3-Substituted GABA Analogs

While direct receptor binding data for 4-amino-3-(hydroxymethyl)butanoic acid has not been reported in the peer-reviewed literature, the structurally proximate comparator GABOB (4-amino-3-hydroxybutanoic acid) has well-characterized GABA receptor pharmacology that establishes the class baseline. (R)-GABOB binds to GABA(A) and GABA(B) receptors with IC₅₀ values of 1 µM and 0.35 µM, respectively, and inhibits GABA uptake in rat brain synaptosomes with an IC₅₀ of 67 µM . At recombinant human ρ1 GABA(C) receptors, the R- and S-enantiomers of GABOB act as full agonists, with enantioselectivity (R > S) matching that at GABA(B) receptors but opposite to that at GABA(A) receptors (S > R), yielding an EC₅₀ of approximately 1.19 µM for the racemate at ρ1 receptors [1]. No equivalent quantitative data exist for 4-amino-3-(hydroxymethyl)butanoic acid; any extrapolation from GABOB data must account for the +CH₂ difference in the C3 substituent.

GABA receptor pharmacology Receptor binding Enantioselectivity

Chiral Intermediate Availability and Pricing: Tert-Butyl Ester Derivative as a Procurement-Ready Protected Form

The tert-butyl ester derivative, tert-butyl 4-amino-3-(hydroxymethyl)butanoate (CAS 2352635-16-4), serves as the primary commercially available protected form of the target compound. This derivative is supplied by Enamine (catalog EN300-27726658) at 95% purity, with pricing of approximately $1,057 per gram (1 g scale) and $3,065 per 5 grams as of 2025 [1]. The tert-butyl ester offers distinct handling advantages over the free amino acid: enhanced organic solubility (XLogP3 = -0.3 vs. estimated -3.5 for the free acid), improved stability during storage and synthetic manipulations, and orthogonal protection compatible with Fmoc/t-Bu solid-phase peptide synthesis strategies [2]. By comparison, the methyl ester derivative of the related 3-hydroxy analog (4-amino-3-hydroxybutanoic acid methyl ester hydrochloride, CAS 170726-96-2) is more widely available but lacks the acid-labile tert-butyl protection that enables selective deprotection under mild conditions [3].

Chiral intermediate Pharmaceutical synthesis Building block

Lactam Formation Susceptibility: Class-Level Stability Consideration for 4-Amino-3-Substituted-Butanoic Acids

All 4-amino-3-substituted-butanoic acid derivatives, including gabapentin, pregabalin, and baclofen, are susceptible to intramolecular autocondensation between the amino and carboxyl groups, forming pharmacologically inactive γ-lactam degradation products [1]. This degradation pathway is a well-documented quality concern that has driven the development of stabilized formulations using amino acid excipients as lactamization inhibitors [2]. While no specific lactam formation rate data have been published for 4-amino-3-(hydroxymethyl)butanoic acid, the presence of the C3 hydroxymethyl group introduces an additional intramolecular hydrogen-bonding possibility (between the –CH₂OH hydroxyl and the carboxyl or amino groups) that is absent in 3-methyl-GABA or pregabalin. This additional interaction could theoretically influence the lactamization kinetics and equilibrium, though experimental verification is lacking [3].

Chemical stability Lactamization Formulation

Recommended Application Scenarios for 4-Amino-3-(hydroxymethyl)butanoic Acid Based on Evidence Strength


GABA Analog Structure-Activity Relationship (SAR) Studies Requiring C3 Substituent Diversity

For medicinal chemistry programs systematically probing the effect of C3 substituent size, polarity, and hydrogen-bonding capacity on GABA receptor subtype selectivity, 4-amino-3-(hydroxymethyl)butanoic acid fills a critical gap between the hydroxyl-substituted GABOB and the methyl-substituted 3-methyl-GABA. The –CH₂OH group provides a primary alcohol with extended reach relative to GABOB's secondary alcohol, enabling investigation of hydrogen-bonding geometry effects on receptor recognition. As demonstrated by Hinton et al. (2008), even the stereochemical inversion at C3 in GABOB reverses enantioselectivity between GABA(A) and GABA(C) receptors [1], indicating that the C3 substituent's spatial orientation is a key determinant of pharmacological outcome. Inclusion of the hydroxymethyl analog in a comparative SAR panel can help deconvolute the contributions of substituent size, polarity, and hydrogen-bonding geometry to receptor subtype engagement [2].

Chiral Intermediate for Peptide and Heterocyclic Synthesis via Orthogonal Protection Strategies

The tert-butyl ester derivative (CAS 2352635-16-4) is specifically noted as a versatile chiral intermediate for constructing complex molecules in peptide and heterocyclic chemistry, including protease inhibitors and other therapeutic agents [1]. The orthogonal protection (acid-labile tert-butyl ester combined with the free amino and hydroxymethyl groups) enables selective sequential deprotection strategies compatible with Fmoc solid-phase peptide synthesis. This intermediate is particularly suited for the synthesis of statine-like transition-state mimics and hydroxyethylamine-based protease inhibitors, where the C3 hydroxymethyl group provides a synthetic handle for further functionalization (oxidation, esterification, or etherification) that is not available with the methyl-substituted or hydroxyl-substituted GABA analogs [2].

Renin Inhibitor Intermediate Development Leveraging the 4-Amino-3-Hydroxybutanoate Scaffold

The structurally related methyl 4-amino-3-hydroxybutanoate (CAS 170726-96-2) is a documented intermediate in the preparation of piperidine derivatives with renin inhibitory activity [1]. The 4-amino-3-substituted-butanoic acid scaffold serves as a key pharmacophoric element in renin inhibitor design, as evidenced by patents from Pfizer and other pharmaceutical companies describing 4-amino-3-hydroxy-4-substituted butanoic acid derivatives as renin inhibitors [2]. The target compound, with its additional hydroxymethyl functionality at C3, may offer enhanced synthetic versatility for generating structurally diverse renin inhibitor candidates compared to the simpler 3-hydroxy analog, particularly through derivatization of the primary alcohol to introduce additional binding elements targeting the renin active site .

GABA Transporter (GAT) Substrate/Inhibitor Screening Panels

Research indicates that GABA derivatives with β-substitution may act as inhibitors of GABA transporters (GATs), which regulate GABA levels in the synaptic cleft [1]. The α- and β-hydroxy substituted amino acid derivatives have been evaluated as potential mGAT1–4 inhibitors, with the hydroxyl substitution pattern significantly influencing transporter subtype selectivity [2]. The target compound's hydroxymethyl group at the β-position (C3) represents an underexplored substitution pattern in GAT pharmacology. While no direct GAT inhibition data exist for this specific compound, its inclusion in GAT screening panels alongside GABOB and other hydroxyl-substituted GABA analogs could reveal whether extending the hydroxyl group by one methylene unit alters transporter recognition and uptake kinetics, potentially identifying novel GAT subtype-selective probes .

Quote Request

Request a Quote for 4-Amino-3-(hydroxymethyl)butanoicacid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.